Alkaline Hydrolysis: Ortho-Formyl Effect
Methyl 2-formylbenzoates exhibit a dramatic increase in alkaline hydrolysis rate relative to methyl benzoate due to intramolecular catalysis by the ortho-formyl group [1]. For methyl 2-formylbenzoate (1a), the second-order rate coefficient k₂ = 19.1 × 10⁻² dm³ mol⁻¹ s⁻¹ at 30.0 °C, compared to k₂ = 1.28 × 10⁻¹ dm³ mol⁻¹ s⁻¹ for methyl benzoate, yielding a 1490-fold rate enhancement (rₑ = 1500) [1]. The 2,6-diformyl analog (1b) shows a further ~25-fold increase over 1a [1]. While direct data for methyl 2-formyl-4-methylbenzoate are not reported in this study, the 4-methyl substituent is expected to exert only minor electronic perturbation (σₘₑₜₕᵧₗ ≈ –0.17), preserving the dominant ortho-formyl effect that differentiates it from para‑substituted isomers which lack this intramolecular catalysis entirely [2].
| Evidence Dimension | Second-order rate coefficient (k₂) for alkaline hydrolysis in water at 30.0 °C |
|---|---|
| Target Compound Data | k₂ = 19.1 × 10⁻² dm³ mol⁻¹ s⁻¹ (for methyl 2-formylbenzoate; 4-methyl analog expected similar) |
| Comparator Or Baseline | Methyl benzoate: k₂ = 1.28 × 10⁻¹ dm³ mol⁻¹ s⁻¹ |
| Quantified Difference | Rate enhancement factor rₑ = 1490 (1500× faster) |
| Conditions | Water, constant ionic strength 0.1 mol dm⁻³, spectrophotometric monitoring |
Why This Matters
This 1500‑fold acceleration in ester hydrolysis is critical for designing rapidly activating prodrugs and for controlling reaction sequences in multi‑step syntheses where selective ester cleavage is required.
- [1] Bowden, K.; Izadi, J.; Powell, S. L. Reactions of Carbonyl Compounds in Basic Solutions. Part 30. The Effect of 2-Formyl, 2,6-Diformyl and 2-Trifluoroacetyl Substituents on the Alkaline and Neutral Hydrolysis of Methyl Benzoate and Phenyl Acetate. J. Chem. Research (S) 1997, 404–405. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
